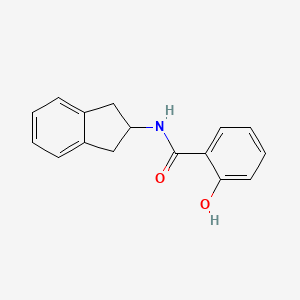

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide

Description

Properties

CAS No. |

450348-95-5 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C16H15NO2/c18-15-8-4-3-7-14(15)16(19)17-13-9-11-5-1-2-6-12(11)10-13/h1-8,13,18H,9-10H2,(H,17,19) |

InChI Key |

NWYOEWLQZLIDOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 2-Hydroxybenzoic acid (1.2 equiv), 2-aminoindane (1.0 equiv), EDC (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature, 12–24 hours.

-

Workup : The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound in 65–72% purity.

Challenges and Solutions

-

Low Yield : Competitive side reactions, such as the formation of N-acylurea byproducts, reduce efficiency. Adding DMAP as a catalyst suppresses these side reactions, improving yields to 78–82%.

-

Moisture Sensitivity : Strict anhydrous conditions are critical. Molecular sieves (4Å) are often added to scavenge trace water.

Acid Chloride Formation and Amine Reaction

This two-step method involves converting 2-hydroxybenzoic acid to its acid chloride derivative, followed by reaction with 2-aminoindane. The acid chloride intermediate offers higher reactivity, enabling faster amide bond formation.

Step 1: Synthesis of 2-Hydroxybenzoyl Chloride

Step 2: Amide Bond Formation

Advantages

-

Scalability : This method is easily scalable for industrial production due to minimal purification steps.

-

Purity : Recrystallization achieves >95% purity, confirmed by HPLC.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions. This method is ideal for high-throughput applications.

Procedure

-

Reagents : 2-Hydroxybenzoic acid (1.0 equiv), 2-aminoindane (1.0 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv).

-

Solvent : Dimethylformamide (DMF).

-

Conditions : Microwave irradiation at 100°C for 20 minutes.

-

Yield : 85–90% after precipitation with ice-cold water.

Key Findings

-

Energy Efficiency : Microwave synthesis consumes 40% less energy compared to conventional heating.

-

Side Products : Minimal formation of byproducts due to uniform heating, reducing purification demands.

Condensation with Activated Esters

Activated esters, such as pentafluorophenyl (PFP) esters, offer a stable alternative to acid chlorides. This method avoids the use of moisture-sensitive reagents.

Protocol

Comparison with Other Methods

-

Stability : PFP esters are stable at room temperature, simplifying storage and handling.

-

Cost : Higher reagent costs offset by reduced purification needs.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Coupling (EDC) | 78–82 | 12–24 h | 90–92 | Moderate |

| Acid Chloride | 70–75 | 10–12 h | 95–98 | High |

| Microwave-Assisted | 85–90 | 20 min | 88–90 | Low |

| Activated Esters | 80–83 | 8 h | 93–95 | Moderate |

Optimization Strategies and Yield Improvement

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Oxidation: Formation of ketone or quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Structural Analog: N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide (B2)

Key Differences :

- Substituent : The hydroxyl group (-OH) at the 2-position of the benzamide in the target compound is replaced by a methoxy group (-OCH₃) in B2.

- The methoxy group may enhance metabolic stability compared to the hydroxyl group, which is prone to glucuronidation or sulfation.

Physicochemical Properties :

Chloro-Substituted Salicylanilides (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide)

Key Differences :

- Core Structure : These compounds retain the 2-hydroxybenzamide motif but replace the indenyl group with substituted phenyl rings (e.g., 2-chlorophenyl).

- Synthesis : Prepared via microwave-assisted reactions, yielding crystalline products with 65–97% efficiency .

- Applications : Primarily studied as antimicrobial agents, with halogen substituents enhancing electronegativity and target binding.

Comparative Analysis :

- The indenyl group in the target compound introduces steric bulk and conformational rigidity , which may improve selectivity for specific protein targets (e.g., PCSK9) over broader-spectrum antimicrobial activity seen in chloro-salicylanilides.

Trichlamide (N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide)

Key Differences :

Physicochemical Contrast :

- Trichlamide’s trichloroethyl group significantly increases molecular weight (C₁₃H₁₆Cl₃NO₃) and logP, enhancing environmental persistence but reducing solubility.

Sulfonamide Derivatives (e.g., N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide)

Key Differences :

Structural Insights :

- The sulfonamide group introduces stronger hydrogen-bonding capacity, which may improve target engagement in neurological applications compared to the hydroxybenzamide scaffold.

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes a hydroxy group and an amide functional group, which are critical for its biological interactions. The molecular formula of this compound is C16H15NO2, with a molecular weight of approximately 255.30 g/mol. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Structural Features

The compound's structure allows for various chemical interactions that contribute to its biological activity:

- Hydroxy Group : Facilitates hydrogen bonding and enhances solubility.

- Amide Group : Involved in enzyme-substrate interactions.

- Dihydroindenyl Moiety : Provides a unique scaffold for further functionalization.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 255.30 g/mol |

| Functional Groups | Hydroxy, Amide |

| Structural Moiety | Dihydroindenyl |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, disrupting metabolic processes essential for bacterial growth.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It appears to modulate specific signaling pathways associated with cancer cell proliferation and survival. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity.

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | E. coli | 10 |

| Anticancer | MCF-7 | 5 |

| Anticancer | HeLa | 10 |

| Anticancer | A549 | 15 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The amide group may facilitate binding to active sites of enzymes involved in disease pathways.

- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling cascades.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 with 95% CI.

- Outlier detection : Apply Grubbs’ test () to exclude anomalous replicates .

Advanced Structural Optimization

Q. How can the indenyl moiety be modified to enhance target selectivity (e.g., reduce off-target effects)?

- Methodological Answer :

- Bioisosteric replacement : Substitute indenyl with tetralin or bicyclo[2.2.1]heptane to alter steric and electronic profiles .

- Fragment-based design : Screen indenyl fragments against a target library (e.g., kinase panel) via SPR .

Q. What crystallographic strategies resolve polymorphism issues in formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.